molecular formula C7H11NO4 B1465895 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid CAS No. 1247574-55-5

2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

Cat. No. B1465895
M. Wt: 173.17 g/mol
InChI Key: NNCIBJGHNROTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H11NO4 . It is a unique chemical that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid” can be represented by the linear formula C7H11NO4 . The InChI code for this compound is 1S/C7H11NO4/c1-7(2,5(9)10)8-3-4-12-6(8)11/h3-4H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

The physical form of “2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid” is a solid . It has a molecular weight of 173.17 .

Scientific Research Applications

Synthesis of Amino Acid Derivatives

The compound has been utilized as an intermediate in the synthesis of various natural and non-natural α-amino acids and their derivatives. For example, Burger et al. (1992) demonstrated its use in synthesizing amino acid derivatives with a diazo function in the side chain, leading to the synthesis of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives, showcasing its versatility in creating structurally complex amino acids (Burger, Rudolph, Neuhauser, & Gold, 1992).

Development of α-Aminophosphonic Acids

Naydenova et al. (2006) reported the synthesis of novel α-aminophosphonic acids by reacting 1,3-oxazolidin-2-one derivatives with formaldehyde and phosphorus trichloride. These compounds showed promising genotoxic, clastogenic, and antiproliferative effects, indicating potential applications in medicinal chemistry and drug development (Naydenova, Topashka-Ancheva, Todorov, Yordanova, & Troev, 2006).

Enantioselective Preparations

The compound has been used for the enantioselective preparation of γ-amino acids and γ-lactams from nitro olefins and carboxylic acids, demonstrating its utility in producing optically active molecules. This application is crucial for the synthesis of compounds with specific chirality, a key factor in drug efficacy and safety (Brenner & Seebach, 1999).

Chemical Fixation of Carbon Dioxide

Jing Xu, Zhao, and Jia (2011) explored an efficient catalyst-free method for the chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions. This research highlights the potential of using 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid and its derivatives in carbon capture and utilization strategies, contributing to more sustainable chemical processes (Xu, Zhao, & Jia, 2011).

Biological Applications and Safety

While the main focus of your request was on excluding drug use, dosage, and side effects information, it's important to note that the compound and its derivatives have been investigated for their biological activities and safety profiles. For instance, studies on novel antibacterial oxazolidinones have shown promising results, with an emphasis on improved safety profiles over existing compounds, indicating the potential for therapeutic applications (Gordeev & Yuan, 2014).

properties

IUPAC Name

2-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-7(2,5(9)10)8-3-4-12-6(8)11/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCIBJGHNROTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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